molecular formula C13H9Br2NO2 B1195951 Dibromsalan CAS No. 87-12-7

Dibromsalan

Cat. No.: B1195951
CAS No.: 87-12-7
M. Wt: 371.02 g/mol
InChI Key: CTFFKFYWSOSIAA-UHFFFAOYSA-N
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Description

Dibromsalan, also known as 4’,5-dibromosalicylanilide, is a halogenated phenol derivative. It is chemically related to bithionol and tetrachlorosalicylanilide. This compound has antimicrobial properties and was formerly used as a disinfectant in commercial soaps. it was withdrawn from the market due to safety concerns, including its potential to cause photodermatitis .

Biochemical Analysis

Biochemical Properties

Dibromsalan exhibits antimicrobial properties, making it effective against a range of microorganisms. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, it can bind to proteins, altering their structure and function, which contributes to its disinfectant properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of cell membranes, leading to altered ion transport and membrane potential. This disruption can affect cell signaling pathways, ultimately influencing gene expression and cellular metabolism . Furthermore, this compound’s antimicrobial properties can lead to cell death in microorganisms by interfering with essential cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its antimicrobial and disinfectant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing adverse effects . These findings highlight the importance of determining the appropriate dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, disrupting their normal function. This disruption can lead to changes in metabolic flux and metabolite levels, ultimately inhibiting microbial growth. Additionally, this compound can affect the host’s metabolic pathways, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles. This localization can influence its activity and function, contributing to its antimicrobial properties .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and energy production. This localization can enhance its antimicrobial efficacy by targeting essential cellular processes .

Preparation Methods

Dibromsalan is synthesized from salicylanilide and bromine. The reaction involves the bromination of salicylanilide, resulting in the formation of this compound. The process typically requires controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .

Chemical Reactions Analysis

Dibromsalan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into less brominated derivatives.

    Substitution: this compound can undergo substitution reactions where the bromine atoms are replaced by other substituents.

Mechanism of Action

Dibromsalan exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It is believed to interfere with the synthesis of essential cellular components, leading to cell death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Dibromsalan is part of the salicylanilide family, which includes other compounds such as:

This compound is unique due to its specific bromination pattern, which imparts distinct antimicrobial properties compared to its analogs.

Properties

IUPAC Name

5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFKFYWSOSIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041500
Record name 4',5-Dibromosalicylanilide
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Molecular Weight

371.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-12-7
Record name 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide
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Record name Dibromsalan [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIBROMSALAN
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Record name DIBROMSALAN
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Record name Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy-
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Record name 4',5-Dibromosalicylanilide
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Record name Dibromsalan
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Record name DIBROMSALAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism behind dibromsalan-induced photocontact dermatitis?

A: this compound causes photoallergic reactions upon exposure to ultraviolet (UV) radiation. [, ] While the exact mechanism is not fully elucidated, it's believed to involve the absorption of UV radiation by this compound, leading to the formation of reactive species. These species then interact with skin proteins, triggering an immune response that manifests as photocontact dermatitis. [, ]

Q2: What is the action spectrum for this compound-induced photocontact dermatitis?

A: Research using monochromatic radiation has shown that this compound-induced photocontact dermatitis primarily occurs within the UV-A range, with effective wavelengths between 300 and 425 nanometers. [] Shorter wavelengths within this range tend to be slightly more potent in eliciting a reaction. []

Q3: Does this compound exhibit cross-reactivity with other compounds?

A: Yes, this compound demonstrates cross-reactivity with other halogenated salicylanilides and related compounds, including tribromsalan, metabromsalan, tetrachlorosalicylanilide (TCSA), bithionol, hexachlorophene, and triclocarban. [, ] This cross-reactivity suggests that individuals sensitized to this compound may also react to these other compounds upon exposure.

Q4: Are there animal models for studying this compound-induced photocontact dermatitis?

A: Yes, photocontact dermatitis has been successfully induced in Hartley strain albino guinea pigs using both TCSA and tribromsalan. [] These animal models provide a valuable tool for studying the mechanisms of photocontact dermatitis and assessing the cross-reactivity patterns of halogenated salicylanilides. []

Q5: What are the analytical methods used to detect this compound in various products?

A: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method for detecting and quantifying this compound in cosmetics and other matrices. [] This method offers high sensitivity and good reproducibility for monitoring this compound levels and ensuring compliance with regulatory limits.

Q6: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C13H9Br2NO2 and a molecular weight of 371.03 g/mol. []

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